molecular formula C7H6N4O B2701970 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 155431-59-7

4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2701970
CAS No.: 155431-59-7
M. Wt: 162.152
InChI Key: YFLZLYNJMLQUIM-UHFFFAOYSA-N
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Description

4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound that features a pyridine ring fused with a triazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The unique structure of this compound allows it to exhibit diverse chemical and biological properties, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-pyridinecarboxaldehyde with hydrazine hydrate to form a hydrazone intermediate. This intermediate is then cyclized using an appropriate reagent, such as acetic anhydride, to yield the desired triazole compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted pyridine-triazole compounds .

Scientific Research Applications

4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to its specific combination of a pyridine and triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials .

Properties

IUPAC Name

4-pyridin-4-yl-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c12-7-10-9-5-11(7)6-1-3-8-4-2-6/h1-5H,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFLZLYNJMLQUIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1N2C=NNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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